2-Chloro-5-nitroanisole (CAS 1009-36-5) is a halogenated nitroaromatic ether primarily procured as a highly stable, versatile precursor for active pharmaceutical ingredients (APIs), particularly kinase inhibitors (e.g., VEGFR-2, Lck, and Raf inhibitors). Structurally defined by a methoxy group at C1, a chlorine at C2, and a nitro group at C5, this substitution pattern provides orthogonal reactivity handles. The nitro group serves as a robust, shelf-stable masked amine that can be quantitatively reduced on demand, while its para-relationship to the chlorine atom strongly activates the C-Cl bond for nucleophilic aromatic substitution (SNAr). This dual functionality makes it an indispensable starting material for synthesizing complex 4-amino-3-methoxyaniline derivatives and related heterocyclic scaffolds [1].
In procurement and synthetic scale-up, substituting 2-chloro-5-nitroanisole with its close isomer, 2-chloro-4-nitroanisole, results in complete synthetic failure for key SNAr pathways. Because the nitro group in the 5-position is strictly para to the chlorine atom, it provides the necessary resonance stabilization to facilitate the displacement of the chloride by amine nucleophiles. In contrast, the 4-nitro isomer places the nitro group meta to the chlorine, offering no resonance activation and rendering the C-Cl bond inert to standard SNAr conditions. Furthermore, attempting to bypass this by procuring the downstream reduced aniline (4-chloro-3-methoxyaniline) directly often introduces supply chain vulnerabilities, as the free aniline is susceptible to oxidative degradation during prolonged storage, whereas the nitroanisole remains indefinitely stable under ambient conditions[1].
The synthesis of substituted aniline side chains for kinase inhibitors relies heavily on the ability to displace the aryl chloride with complex amines. 2-Chloro-5-nitroanisole undergoes smooth SNAr with secondary amines like 4-methylpiperazine because the strongly electron-withdrawing nitro group is positioned para to the leaving group, effectively lowering the activation energy for the intermediate Meisenheimer complex. In contrast, its isomer 2-chloro-4-nitroanisole features a meta-nitro arrangement, which fails to provide resonance stabilization at the chlorinated carbon, resulting in negligible SNAr yields under identical thermal conditions [1].
| Evidence Dimension | SNAr Reactivity (Chloride Displacement) |
| Target Compound Data | 2-Chloro-5-nitroanisole (para-nitro): Highly reactive toward nucleophilic displacement |
| Comparator Or Baseline | 2-Chloro-4-nitroanisole (meta-nitro): Unreactive toward standard SNAr |
| Quantified Difference | Binary reactivity switch (enabled vs. disabled) based on isomer selection |
| Conditions | Reaction with aliphatic amines (e.g., 4-methylpiperazine) prior to nitro reduction |
Buyers synthesizing 4-amino-substituted 3-methoxyanilines must strictly procure the 5-nitro isomer to enable the critical C-N bond formation step.
Converting the nitro precursor to the corresponding aniline is a required step in API synthesis, but it carries the risk of concurrent hydrodehalogenation (loss of the chlorine atom). 2-Chloro-5-nitroanisole can be chemoselectively reduced to 4-chloro-3-methoxyaniline in high yield (~93% on a 36-gram scale) using Raney Nickel under mild hydrogen pressure (1.3 bar) at 35 °C. The use of these optimized catalytic conditions suppresses the unwanted cleavage of the C-Cl bond, ensuring that the critical halogen handle is preserved for subsequent target binding interactions [1].
| Evidence Dimension | Reduction Yield and Halogen Retention |
| Target Compound Data | 2-Chloro-5-nitroanisole: ~93% yield of 4-chloro-3-methoxyaniline on multi-gram scale |
| Comparator Or Baseline | Standard unoptimized Pd/C reduction baselines: High risk of hydrodehalogenation side products |
| Quantified Difference | High-throughput conversion with complete preservation of the aryl chloride |
| Conditions | Raney Nickel, H2 (1.3 bar), MeOH/THF, 35 °C, 4 hours |
Demonstrates that the compound can be safely and economically reduced on scale without losing the essential chlorine substituent, maximizing downstream API purity.
While 2-chloro-5-nitroanisole is primarily utilized for its methoxy group, it also serves as a highly efficient, stable precursor for 2-chloro-5-nitrophenol. Treatment of the anisole with 48% HBr in acetic acid at 140 °C results in complete demethylation, affording the corresponding phenol in excellent yields. This allows a single procured raw material to supply two divergent synthetic pathways: one retaining the methoxy ether for targets like Lck inhibitors, and another utilizing the free phenol to build ether-linked tethers in VEGFR-2 inhibitors [1].
| Evidence Dimension | Demethylation Conversion Efficiency |
| Target Compound Data | 2-Chloro-5-nitroanisole: Excellent yield to 2-chloro-5-nitrophenol |
| Comparator Or Baseline | Direct procurement of 2-chloro-5-nitrophenol: Often subject to higher costs or lower bulk availability |
| Quantified Difference | Provides a high-yielding, on-demand synthetic bridge from the stable ether to the reactive phenol |
| Conditions | HOAc, 48% HBr, 140 °C, 18 hours |
Allows procurement teams to consolidate supply chains by purchasing a single, highly stable anisole precursor to feed both methoxy- and phenol-requiring API pipelines.
Directly utilizes the para-nitro activation of 2-chloro-5-nitroanisole to perform SNAr with complex amines (like piperazines), followed by reduction to generate the 4-amino-3-methoxyaniline pharmacophore essential for binding [1].
Leverages the high-yield demethylation of 2-chloro-5-nitroanisole to produce 2-chloro-5-nitrophenol on scale, which is subsequently used to build ether-linked tethers in 2-aminobenzoxazole and 2-aminobenzimidazole anti-cancer agents [2].
Acts as a shelf-stable, bulk-storable alternative to 4-chloro-3-methoxyaniline. Facilities can stockpile the nitroanisole and perform a chemoselective Raney Nickel reduction immediately prior to use, avoiding the degradation and darkening associated with long-term storage of the free aniline [3].
Irritant